SY-1365 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation; CDK7 is overexpressed in a variety of tumor cell types.
Scientific Research Applications
Cancer Treatment and Management
SY-1365 HCl, as a selective CDK7 inhibitor, has shown promise in cancer treatment. It has been found to inhibit cell growth in various cancer types at nanomolar concentrations, decreasing the levels of MCL1 protein. Cancer cells with low BCL-XL expression were more sensitive to SY-1365. This inhibitor demonstrated significant anti-tumor effects in multiple acute myeloid leukemia (AML) xenograft models and showed potential in ovarian and breast cancer patient populations (Hu et al., 2019).
Impact on Breast Cancer
SY-1365 has shown effectiveness specifically in triple negative breast cancer (TNBC) cell lines. The responsiveness of TNBC cells to SY-1365 is predicted by the expression of BCL2L1 (BCL-XL) and the presence of MYC super-enhancers. This finding suggests that SY-1365 could be effective in treating transcriptionally addicted cancers, particularly those with a certain epigenetic and transcriptional program, as seen in TNBC (Rajagopal et al., 2018).
Efficacy in Ovarian Cancer
SY-1365 has been evaluated for its potency against ovarian cancer models. It induced cytotoxicity in ovarian carcinoma cell lines and showed robust responses in preclinical models of heavily pretreated ovarian cancer, including PARP-inhibitor and platinum-resistant types. This highlights the potential of SY-1365 as a promising therapeutic agent for ovarian cancer (Konstantinopoulos et al., 2018).
Broad Spectrum Anti-tumor Activity
SY-1365 has been identified to exhibit anti-tumor activity in multiple preclinical models of aggressive solid tumors. It induces apoptosis in various solid tumor cell lines, including breast, ovarian, colorectal, and lung cancer cells. This suggests that SY-1365 could be a versatile therapeutic agent against a range of solid tumors (Hu et al., 2017).
Pharmacokinetics and Pharmacodynamics
An in-depth study of SY-1365's pharmacokinetics (PK) and pharmacodynamics (PD) provided insights into its mechanism of action. This research supported the selection of a dosing regimen for SY-1365 in clinical trials, emphasizing its potential in the treatment of various cancers including TNBC and AML (Waters et al., 2018).
properties
Product Name |
SY-1365 HCl |
---|---|
Molecular Formula |
C31H37Cl3N8O2 |
Molecular Weight |
660.041 |
IUPAC Name |
N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride |
InChI |
InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1 |
InChI Key |
LGUUUIPUJUYZHH-HVPSOQEKSA-N |
SMILES |
O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SY-1365; SY 1365; SY1365; SY-1365 HCl; SY-1365 dihydrocloride; SY-1365 2HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.